molecular formula C19H17N3O5S B11478765 3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B11478765
M. Wt: 399.4 g/mol
InChI Key: BKKBZOSQZWSGFI-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a quinoline moiety, a benzoxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with appropriate reagents to form the benzoxazole ring. The sulfonamide group is introduced in the final steps. Key reagents used in these reactions include ethyl chloroacetate, hydrazine hydrate, and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and stringent purification processes to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline and benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide group can bind to active sites of enzymes, blocking their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-oxo-N-[2-(quinolin-8-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of structural features, including the quinoline, benzoxazole, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

3-methyl-2-oxo-N-(2-quinolin-8-yloxyethyl)-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C19H17N3O5S/c1-22-15-12-14(7-8-16(15)27-19(22)23)28(24,25)21-10-11-26-17-6-2-4-13-5-3-9-20-18(13)17/h2-9,12,21H,10-11H2,1H3

InChI Key

BKKBZOSQZWSGFI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC4=C3N=CC=C4)OC1=O

Origin of Product

United States

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